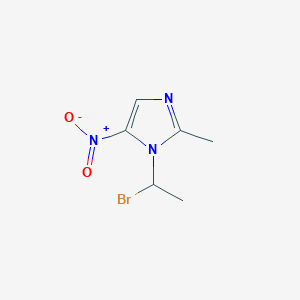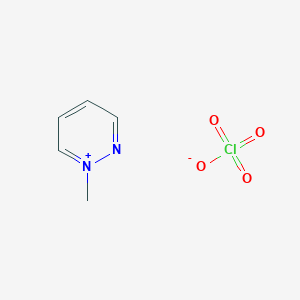![molecular formula C13H18N2 B14500249 4-[1-(Diethylamino)ethyl]benzonitrile CAS No. 63462-64-6](/img/structure/B14500249.png)
4-[1-(Diethylamino)ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Diethylamino)ethyl]benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a diethylamino group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Diethylamino)ethyl]benzonitrile typically involves the reaction of benzonitrile with diethylamine in the presence of a suitable catalyst. One common method is the alkylation of benzonitrile with diethylamine using a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Diethylamino)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-[1-(Diethylamino)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(Diethylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, affecting their activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-(Diethylamino)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-(Diethylamino)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[1-(Diethylamino)ethyl]benzonitrile is unique due to the presence of both a diethylamino group and a nitrile group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various chemical and biological systems, making it a valuable compound in research and industry.
Properties
CAS No. |
63462-64-6 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-[1-(diethylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-4-15(5-2)11(3)13-8-6-12(10-14)7-9-13/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
HPUJFVKXTLMGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)



![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)






![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)


